![molecular formula C12H14Br2N2 B3058164 Pyridinium, 1,1'-(1,2-ethanediyl)bis-, dibromide CAS No. 882-35-9](/img/structure/B3058164.png)
Pyridinium, 1,1'-(1,2-ethanediyl)bis-, dibromide
Overview
Description
Pyridinium, 1,1'-(1,2-ethanediyl)bis-, dibromide is a useful research compound. Its molecular formula is C12H14Br2N2 and its molecular weight is 346.06 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Ethylenebis(pyridinium bromide) is a pyridinium-based compound . Pyridinium compounds are known to interact with various targets, including acetylcholinesterase . Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter, in the neuromuscular junction . By inhibiting this enzyme, pyridinium compounds can increase the signaling of acetylcholine, relieving symptoms of conditions like myasthenia gravis .
Mode of Action
The mode of action of ethylenebis(pyridinium bromide) is likely similar to other pyridinium compounds. These compounds inhibit the breakdown of acetylcholine by acetylcholinesterase, which facilitates the transmission of impulses across the neuromuscular junction . This results in an increase in acetylcholine signaling, which can help alleviate symptoms of diseases that involve dysfunction at the neuromuscular junction .
Biochemical Pathways
Pyridinium compounds affect the biochemical pathway involving acetylcholine and its receptor at the neuromuscular junction . By inhibiting acetylcholinesterase, these compounds prevent the breakdown of acetylcholine, leading to an increase in acetylcholine signaling . This can have downstream effects on muscle tone and fatigue, among other things .
Pharmacokinetics
Other pyridinium compounds, such as pyridostigmine, have been found to have poor oral absorption (10% to 20%) and a half-life of elimination of 1 to 2 hours
Result of Action
The result of the action of ethylenebis(pyridinium bromide) would depend on its specific targets and mode of action. If it acts similarly to other pyridinium compounds, it could potentially increase acetylcholine signaling, leading to improvements in conditions like myasthenia gravis . .
Action Environment
The action of ethylenebis(pyridinium bromide), like other pyridinium compounds, could be influenced by various environmental factors. For example, the presence of other substances that interact with acetylcholine or acetylcholinesterase could potentially affect the compound’s action . Additionally, factors such as pH and temperature could potentially influence the stability and efficacy of the compound .
Biochemical Analysis
Biochemical Properties
Pyridinium salts have been highlighted for their synthetic routes and reactivity . They play an intriguing role in a wide range of research topics .
Temporal Effects in Laboratory Settings
Future studies should focus on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Biological Activity
Pyridinium, 1,1'-(1,2-ethanediyl)bis-, dibromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its interactions with various biological targets, including acetylcholinesterase (AChE) inhibition and antioxidant activities.
Chemical Structure
The compound is characterized by a pyridinium structure linked by a 1,2-ethanediyl group with dibromide substituents. Its molecular formula is C12H14Br2N2.
1. Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) plays a crucial role in the hydrolysis of the neurotransmitter acetylcholine, and its inhibition is a common therapeutic target for neurodegenerative diseases like Alzheimer's.
- Study Findings : Research indicates that compounds similar to this compound exhibit significant AChE inhibition. For instance, derivatives of bis-pyridinium compounds have shown IC50 values in the low micromolar range against AChE . The mechanism involves the binding of these compounds to the enzyme's active site, thereby preventing substrate access.
Compound | IC50 (µM) | Reference |
---|---|---|
Pyridinium derivative A | 3.07 ± 0.76 | |
Pyridinium derivative B | 87.26 ± 29.25 | |
Pyridinium derivative C | <10 |
2. Antioxidant Properties
Antioxidants are vital for protecting cells from oxidative stress, which can lead to various diseases.
- Activity Assessment : The antioxidant capacity of pyridinium compounds was evaluated using DPPH radical scavenging assays. Compounds demonstrated up to 90% inhibition at higher concentrations (750 µg/mL), indicating strong antioxidant properties .
Compound | DPPH Inhibition (%) | Concentration (µg/mL) | Reference |
---|---|---|---|
Pyridinium derivative D | 90% | 750 | |
Pyridinium derivative E | 60% | 188 |
3. Reactivation of Inhibited AChE
The reactivation of AChE inhibited by organophosphates is critical in treating poisoning cases.
- Reactivation Kinetics : Studies have shown that certain bis-pyridinium compounds can effectively reactivate AChE inhibited by organophosphates such as paraoxon and sarin. The most effective reactivator exhibited a second-order reactivation rate constant of approximately .
Case Studies
Several case studies have highlighted the efficacy of pyridinium derivatives in biological applications:
- Case Study 1 : A study investigating the effects of various bis-pyridinium salts on AChE inhibition found that modifications in the alkyl chain length and substitution patterns significantly influenced their inhibitory potency and reactivation capabilities.
- Case Study 2 : Another research focused on the synthesis and biological evaluation of N-alkylpyridinium-indolizine hybrids showed promising results in inhibiting cholinesterases and exhibiting antioxidant activities .
Scientific Research Applications
Materials Science
One of the notable applications of Pyridinium, 1,1'-(1,2-ethanediyl)bis-, dibromide is in the synthesis of metal complexes for materials science. A study highlighted the compound's use as a cation in the formation of coordination complexes with transition metals. For instance, when combined with disodium maleonitriledithiolate and zinc chloride, it facilitated the creation of a new zinc complex with distinct structural properties. The resulting compound exhibited a three-dimensional supramolecular structure characterized by weak C–H⋯N interactions between the cations and anions, which is crucial for developing advanced materials with specific functionalities .
Biocidal Formulations
Pyridinium compounds are often explored for their potential as biocides. The dibromide form has been investigated for its synergistic effects when combined with surfactants in detergent formulations. Research indicates that such combinations can enhance biocidal activity against various microorganisms, making them suitable for applications in disinfectants and cleaning agents. The compound's effectiveness stems from its ability to disrupt microbial membranes and inhibit growth .
Coordination Chemistry
In coordination chemistry, this compound serves as a versatile ligand. Its unique structure allows it to stabilize metal ions through coordination bonds. Studies have shown that it can form stable complexes with various transition metals, enhancing their reactivity and stability in different chemical environments. This property is particularly valuable in catalysis and material synthesis where metal-ligand interactions play a critical role .
Case Study 1: Synthesis of Zinc Complexes
In a detailed investigation into the synthesis of zinc complexes using this compound, researchers reported the formation of yellow crystals after reacting the compound with disodium maleonitriledithiolate and zinc chloride. The resulting complex demonstrated significant stability and unique structural characteristics that could be exploited in future material applications .
Case Study 2: Enhanced Biocidal Activity
A formulation study tested Pyridinium dibromide's efficacy as part of a bactericidal combination in detergents. The results indicated that when used alongside specific surfactants, the compound exhibited improved biocidal activity compared to traditional formulations. This finding suggests its potential utility in developing more effective cleaning products that require lower concentrations of active ingredients while maintaining high antimicrobial efficacy .
Data Table: Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Materials Science | Used in synthesizing metal complexes for advanced materials | Forms stable complexes with Zn |
Biocidal Formulations | Enhances antimicrobial activity when combined with surfactants | Improved efficacy in detergent use |
Coordination Chemistry | Acts as a ligand stabilizing metal ions | Facilitates metal-ligand interactions |
Properties
IUPAC Name |
1-(2-pyridin-1-ium-1-ylethyl)pyridin-1-ium;dibromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.2BrH/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14;;/h1-10H,11-12H2;2*1H/q+2;;/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEHMWWKTXHHMO-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC[N+]2=CC=CC=C2.[Br-].[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Br2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30889441 | |
Record name | Ethylenebis(pyridinium bromide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30889441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882-35-9 | |
Record name | Pyridinium, 1,1'-(1,2-ethanediyl)bis-, bromide (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000882359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridinium, 1,1'-(1,2-ethanediyl)bis-, bromide (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethylenebis(pyridinium bromide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30889441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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